4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine
Description
4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety and a pyrrolidinyl group attached to a pyrimidine core. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c19-18-20-16(23-8-4-5-9-23)14-17(21-18)24-12-10-22(11-13-24)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADKKUCOXJKLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine and pyrrolidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF, lithium aluminum hydride (LiAlH4) in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and signaling pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into the receptor binding sites with high affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-buten-1-one
- 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-buten-1-ol
Uniqueness
Compared to similar compounds, 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various fields of research.
Biological Activity
4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine, also known by its chemical name and CAS number 111641-17-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H26N6
- Molecular Weight : 302.42 g/mol
- CAS Number : 111641-17-9
- Structure : The compound features a pyrimidine core substituted with a phenylpiperazine and a pyrrolidine moiety.
The biological activity of 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to act as inhibitors of thymidylate synthase, which is crucial in DNA synthesis and repair.
Inhibition of Thymidylate Synthase
Research indicates that derivatives of pyrimidine can serve as effective inhibitors of thymidylate synthase, potentially leading to anticancer and antiviral applications . The mechanism generally involves the binding of the compound to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
Case Studies
Several studies have explored the biological effects of compounds related to 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine:
- Anticancer Activity : A study demonstrated that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis through thymidylate synthase blockade .
- Antiviral Properties : Another investigation into similar compounds revealed their potential as antiviral agents by disrupting viral replication processes. These findings suggest that 4-(4-Phenylpiperazino)-6-(1-pyrrolidinyl)-2-pyrimidinamine may also possess similar antiviral capabilities .
- Neuropharmacology : Research on phenylpiperazine derivatives has shown their ability to selectively bind to dopamine receptors, influencing neurotransmission pathways that could be relevant for treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
